1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea
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Description
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C21H19N7OS and its molecular weight is 417.49. The purity is usually 95%.
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Biological Activity
The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
- CAS Number : 2034568-59-5
The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a urea linkage, which are known to contribute to its biological activity.
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- The compound has been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair. By blocking this enzyme, the compound reduces the availability of tetrahydrofolate, leading to decreased synthesis of purines and pyrimidines, ultimately inducing apoptosis in rapidly dividing cancer cells .
- Tyrosine Kinase Inhibition :
Anticancer Activity
Numerous studies have highlighted the anticancer potential of similar compounds:
- Case Study 1 : A derivative with structural similarities showed significant inhibition of tumor growth in xenograft models of melanoma and breast cancer. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway .
- Case Study 2 : Another study reported that compounds with similar urea linkages exhibited potent activity against various cancer cell lines, including lung and colon cancer. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity .
Antimicrobial Activity
Emerging research suggests that the compound may possess antimicrobial properties:
- In Vitro Studies : Tests against common bacterial strains (e.g., E. coli, Pseudomonas aeruginosa) indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Data Summary Table
Properties
IUPAC Name |
1-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7OS/c1-30-18-4-2-3-17(11-18)27-21(29)26-16-7-5-15(6-8-16)25-19-12-20(24-13-23-19)28-10-9-22-14-28/h2-14H,1H3,(H,23,24,25)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGEXINPMQSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.